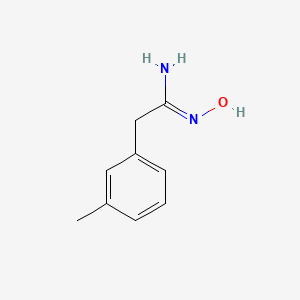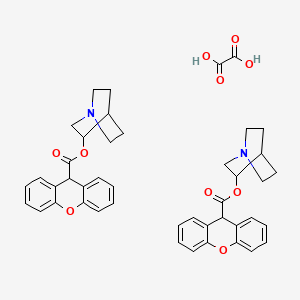
5,3'-Dimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,3’-Dimethoxyflavone is a flavonoid compound that belongs to the class of polymethoxyflavones. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. 5,3’-Dimethoxyflavone is characterized by the presence of two methoxy groups attached to the flavone backbone, specifically at the 5 and 3’ positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,3’-Dimethoxyflavone can be achieved through various synthetic routes. One common method involves the use of phloroacetophenone as a starting material. The synthesis typically involves the following steps :
Acylation: Phloroacetophenone is acylated to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the flavone backbone.
Industrial Production Methods
Industrial production of 5,3’-Dimethoxyflavone may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving advanced techniques such as preparative HPLC for purification .
Chemical Reactions Analysis
Types of Reactions
5,3’-Dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce flavanones .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of polymethoxyflavones.
Medicine: Research indicates that 5,3’-Dimethoxyflavone possesses anti-inflammatory, anti-diabetic, and anti-obesity properties.
Industry: The compound’s antioxidant properties make it a valuable additive in food and cosmetic industries.
Mechanism of Action
The mechanism of action of 5,3’-Dimethoxyflavone involves several molecular targets and pathways:
Calcium Signal-Mediated Regulation: The compound inhibits calcium signal-mediated cell-cycle regulation, which is crucial for various biological processes.
Protein Turnover and Mitochondrial Biogenesis: It regulates protein turnover and enhances mitochondrial biogenesis, contributing to its anti-sarcopenic effects.
Anti-Inflammatory Pathways: The compound exerts anti-inflammatory effects by modulating cytokine levels and inflammatory pathways.
Comparison with Similar Compounds
5,3’-Dimethoxyflavone can be compared with other similar flavonoid compounds:
5-Hydroxy-3,7-Dimethoxyflavone: This compound has similar inhibitory activity against calcium signal-mediated cell-cycle regulation.
5,7-Dimethoxyflavone: Known for its anti-inflammatory and anticancer properties.
Tricin (5,7,4’-Trihydroxy-3’,5’-Dimethoxyflavone): Tricin is another polymethoxyflavone with significant biological activities, including anti-inflammatory and anticancer effects.
Conclusion
5,3’-Dimethoxyflavone is a versatile flavonoid with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development in chemistry, biology, medicine, and industry.
Properties
CAS No. |
6665-75-4 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5-methoxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-12-6-3-5-11(9-12)16-10-13(18)17-14(20-2)7-4-8-15(17)21-16/h3-10H,1-2H3 |
InChI Key |
HHAYKNGPBZOQMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)

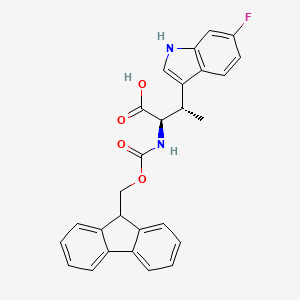
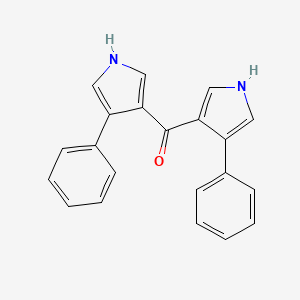
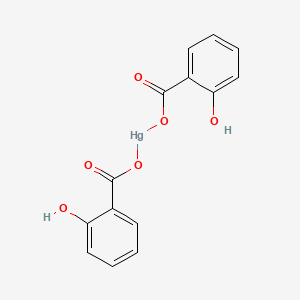
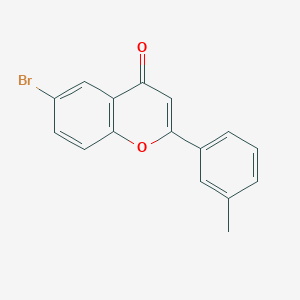
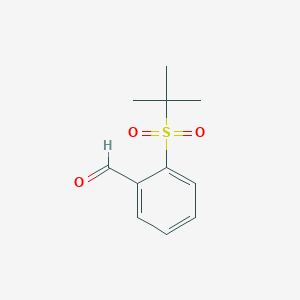
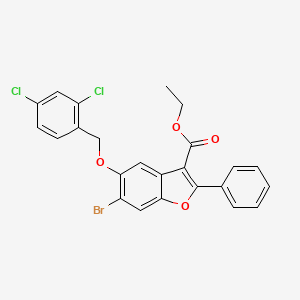

![(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051799.png)
![2-amino-4-benzyl-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12051800.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051808.png)
